Enhanced Lipophilicity and Predicted Metabolic Stability vs. 6-Methoxy Analog
The 6-ethoxy substituent of the target compound increases lipophilicity compared to the 6-methoxy analog, which is predicted to enhance membrane permeability and metabolic stability. PubChem data shows the 6-ethoxy-2-piperazin-1-yl intermediate has XLogP3 = 2.9 [1]. The addition of the pyrimidin-2-yl group on the piperazine ring is estimated to add approximately 0.5-0.7 log units based on fragment contribution methods, yielding a predicted XLogP3 of ~3.5 for the target compound, compared to ~3.0 for the 6-methoxy analog [2]. This difference can influence cell permeability and in vivo clearance.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.5 (estimated) |
| Comparator Or Baseline | 6-Methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole: XLogP3 ≈ 3.0 (estimated) |
| Quantified Difference | Δ XLogP3 ≈ +0.5 |
| Conditions | Estimation based on PubChem fragment contributions and analog data |
Why This Matters
Higher lipophilicity within an optimal range can improve passive membrane permeability, potentially enhancing cellular potency and oral bioavailability in lead optimization.
- [1] PubChem Compound Summary for CID 28470888, 6-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole. National Center for Biotechnology Information. View Source
- [2] Diao, P.C., Lin, W.Y., Jian, X.E., Li, Y.H., You, W.W., Zhao, P.L. Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity. Eur. J. Med. Chem. 2019, 179, 196-207. View Source
